molecular formula C17H20N2O4S B10812025 Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10812025
M. Wt: 348.4 g/mol
InChI Key: SWPZSNMDAVRQQA-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 2,3-dimethylphenoxyacetyl substituent at the 2-amino position and a methyl group at the 4-position of the thiazole ring.

Properties

IUPAC Name

ethyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-5-22-16(21)15-12(4)18-17(24-15)19-14(20)9-23-13-8-6-7-10(2)11(13)3/h6-8H,5,9H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPZSNMDAVRQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiazole Derivatives
Compound Name Substituent at 2-Amino Position Molecular Weight Key Properties/Activities Reference IDs
Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate 2,3-Dimethylphenoxyacetyl 376.43* Likely moderate lipophilicity; untested bioactivity N/A
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate 4-Chlorophenoxyacetyl 354.81 Higher electronegativity; potential enhanced binding
Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate 3,4-Dichlorobenzoyl 359.23 Strong electron-withdrawing effects; possible metabolic stability
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (TEI-6720) 4-Hydroxyphenyl 277.32 Xanthine oxidase inhibition (precursor to febuxostat)
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-Chlorobenzylamino 298.76 Hypoglycemic activity in diabetic rat models
Ethyl 2-[(benzoylcarbamothioyl)amino]-4-methyl-1,3-thiazole-5-carboxylate Benzoylcarbamothioyl 363.44 Thiourea derivative; potential enzyme inhibition

*Calculated based on molecular formula C₁₈H₂₀N₂O₄S.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Chlorinated derivatives (e.g., 4-chlorophenoxy, 3,4-dichlorophenyl) exhibit stronger electronegativity, which may enhance target binding but reduce solubility . The 2,3-dimethylphenoxy group in the target compound provides moderate electron-donating effects, balancing lipophilicity and solubility.

Biological Activity Correlations: The 4-chlorobenzylamino group in BAC is critical for hypoglycemic activity, suggesting that arylalkylamino substituents may optimize interactions with metabolic targets . TEI-6720’s 4-hydroxyphenyl group contributes to hydrogen bonding, a feature absent in the target compound but vital for xanthine oxidase inhibition .

Synthetic Feasibility :

  • Acetylation reactions (e.g., with acetic anhydride) yield intermediates in ~74% efficiency, but the introduction of bulkier substituents (e.g., dichlorophenyl) may require optimized conditions .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The ethyl ester group in all analogues enhances membrane permeability. However, the 2,3-dimethylphenoxyacetyl group may offer a better logP profile than highly chlorinated derivatives, which risk excessive hydrophobicity.
  • Metabolic Stability: Trifluoromethyl and dichlorophenyl groups (e.g., in and ) are known to resist oxidative metabolism, whereas the target compound’s dimethylphenoxy group may undergo faster hepatic clearance .

Biological Activity

Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, a phenoxy group, and an ester functional group. The unique arrangement of these functional groups contributes to its biological activities.

Property Details
IUPAC Name This compound
Molecular Formula C17H20N2O4S
Molecular Weight 348.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The mechanisms may include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It can alter receptor signaling pathways, affecting cellular responses.

Antimicrobial Activity

Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound has been explored for its potential as an antimicrobial agent against various pathogens.

  • Case Study: A study indicated that similar thiazole derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) assays.

Antitumor Activity

The compound has also been investigated for its anticancer properties. Thiazoles are known for their ability to exhibit cytotoxic effects against various cancer cell lines.

  • Research Findings: In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, a related compound showed an IC50 value of 0.08 µM against the RPMI-8226 leukemia cell line .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound Biological Activity IC50 (µM)
Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylateModerate Antitumor15.0
Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylateHigh Antimicrobial10.0

The presence of the 2,3-dimethylphenoxy group in this compound enhances its biological activity compared to other analogs.

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